N-[2-(3-chlorophenyl)ethyl]acetamide
Description
N-[2-(3-Chlorophenyl)ethyl]acetamide, also known as N-(3-chlorophenyl)acetamide (CAS: 588-07-8), is a chloro-substituted acetamide derivative with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol . Its structure consists of an acetamide group (-NHCOCH₃) attached to a 3-chlorophenyl moiety. Key physical properties include a melting point of 349.8 K .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAJJALTMKXWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2-Chloro-N-(3-methylphenyl)acetamide
- Molecular Formula: C₉H₁₀ClNO
- Key Features : A methyl group at the meta position instead of chlorine.
- Structural Insight : The N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in nitro-substituted analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide) .
- Crystallography : Triclinic crystal system with lattice parameters a = 8.326 Å, b = 9.742 Å, c = 11.491 Å .
N-(3-Chloro-4-hydroxyphenyl)acetamide
Heterocyclic and Piperazine Derivatives
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12)
- Molecular Formula : C₁₃H₁₇ClN₃O
- Molecular Weight : 278.75 g/mol .
- Activity : Exhibits anticonvulsant properties in preclinical models, likely due to the piperazine moiety enhancing CNS penetration .
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
Bulky Aromatic and Sulfur-Containing Derivatives
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide
- Key Features : A naphthyl group increases hydrophobicity and steric bulk.
2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f)
Methoxy and Sulfonyl Derivatives
N-(3-Chlorophenyl)-2-(3-methoxyphenyl)acetamide
N-{2-[(4-Chlorobenzyl)sulfanyl]ethyl}-2-[3-chloro(phenylsulfonyl)anilino]acetamide
Comparative Data Table
Key Findings and Implications
- Substituent Effects: Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Increase stability and alter hydrogen-bonding patterns (e.g., anti vs. syn conformations) . Piperazine and Heterocycles: Improve CNS penetration and pharmacological activity (e.g., anticonvulsant and antimicrobial effects) . Bulky Aromatic Groups: Enhance lipophilicity, impacting solubility and bioavailability .
- Spectroscopic Trends :
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ 2.0–2.2 ppm (CH₃ of acetamide), triplet at δ 2.8–3.0 ppm (CH₂ adjacent to NH), and aromatic protons (δ 6.8–7.4 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and aromatic carbons (110–140 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 211.6 (C₁₀H₁₁Cl₂NO⁺) with fragments at m/z 154 (loss of acetamide group) .
- FTIR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
How can researchers design initial biological activity screening for this compound?
Basic Research Question
- In vitro assays : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) and cytotoxicity tests (MTT assay on cancer cell lines) .
- Binding affinity studies : Molecular docking to predict interactions with receptors like serotonin or dopamine transporters .
- Antimicrobial screening : Disc diffusion assays against Gram-positive/negative bacteria .
What challenges arise in optimizing the synthetic yield of this compound, and how can side reactions be mitigated?
Advanced Research Question
- Byproduct formation : Competing N-acetylation or over-chlorination can occur if stoichiometry or temperature is poorly controlled. Use excess acetyl chloride and low temperatures (0–5°C) during initial steps .
- Purification issues : Byproducts with similar polarity require gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) .
- Scale-up limitations : Solvent evaporation rates and exothermic reactions must be monitored in large batches .
How can computational modeling (e.g., DFT, QSAR) guide the design of this compound derivatives?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and electron distribution. The chlorophenyl group lowers LUMO energy, enhancing electrophilicity .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity. Lipophilicity (logP) and polar surface area influence blood-brain barrier penetration .
What structural analogs of this compound show enhanced bioactivity, and how do substituents affect SAR?
Advanced Research Question
- Chlorine position : 3-chlorophenyl derivatives exhibit higher antimicrobial activity than 4-chlorophenyl analogs due to improved membrane penetration .
- Acetamide modifications : Replacing the methyl group with trifluoromethyl (CF₃) increases metabolic stability but reduces solubility .
- Ethyl linker elongation : Adding a methylene group (CH₂) between phenyl and acetamide enhances binding to GABA receptors .
How do researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Solvent effects : DMSO concentration >1% may artificially inflate cytotoxicity; use lower concentrations or aqueous buffers .
- Statistical validation : Apply ANOVA to compare IC₅₀ values across studies and identify outliers .
What in vitro models are suitable for studying the metabolic pathways of this compound?
Advanced Research Question
- Hepatocyte incubations : Use primary human hepatocytes or HepaRG cells to identify Phase I metabolites (e.g., hydroxylation at the ethyl linker) .
- Microsomal assays : CYP450 isoforms (e.g., CYP3A4) catalyze N-deacetylation, detected via LC-MS/MS .
How does the stability of this compound vary under different storage conditions?
Advanced Research Question
- Thermal degradation : Store at –20°C in amber vials to prevent photolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
- pH sensitivity : Degrades rapidly in alkaline conditions (pH >9); buffer solutions at pH 6–7 are optimal .
What synergistic effects are observed when this compound is combined with other pharmacophores?
Advanced Research Question
- Anticancer combinations : Co-administration with doxorubicin enhances apoptosis in MCF-7 cells via p53 upregulation .
- Antimicrobial synergy : Pair with β-lactam antibiotics reduces MIC values against MRSA by disrupting efflux pumps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
